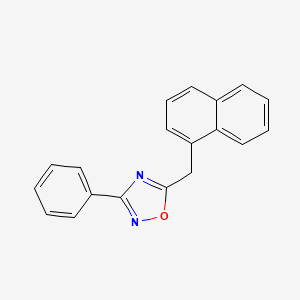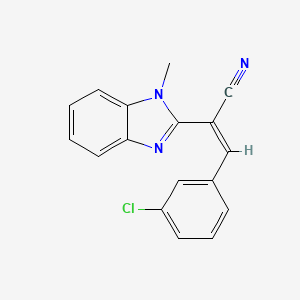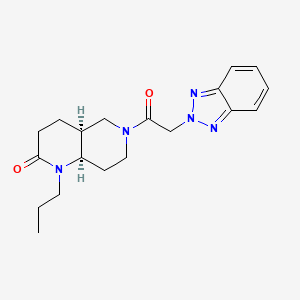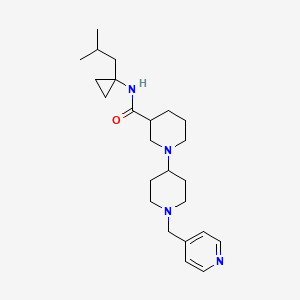![molecular formula C26H28N2O2 B5455030 4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B5455030.png)
4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is an organic compound with a complex structure that includes a benzyloxy group, a tert-butylphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Synthesis of Benzohydrazide: Benzohydrazide can be synthesized by reacting benzoic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of benzyloxybenzaldehyde with benzohydrazide in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding alcohols.
Scientific Research Applications
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)benzaldehyde: Shares the benzyloxy group but lacks the hydrazide moiety.
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide: Similar structure but without the benzyloxy group.
Uniqueness
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzyloxy and tert-butylphenyl groups enhances its reactivity and stability, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-19(21-10-14-23(15-11-21)26(2,3)4)27-28-25(29)22-12-16-24(17-13-22)30-18-20-8-6-5-7-9-20/h5-17H,18H2,1-4H3,(H,28,29)/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYDRZMOIYVURM-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5454951.png)
![N-(2-bromophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B5454961.png)
![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5454967.png)



![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5454987.png)
![(2-ethyl-5-methylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5454994.png)
![1-methyl-4-[2-methyl-6-(4H-1,2,4-triazol-4-yl)-3-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5455007.png)

![1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B5455014.png)



